Reduced Lipophilicity vs. Mono-Methyl Analogs
The 2,5-dimethyl substitution yields an XLogP of 0.2, which is 1.8- to 4.9-fold lower than the 2-methyl analog (XLogP 0.5596, CAS 89792-11-0) and the 5-methyl analog (XLogP 0.9719, CAS 1618-37-7) . The unsubstituted 7-deazahypoxanthine (CAS 3680-71-5) has a LogP of -0.70, making the 2,5-dimethyl compound intermediate in lipophilicity among the core scaffold variants [1]. This lower lipophilicity relative to mono-methyl analogs may translate to improved aqueous solubility and reduced non-specific protein binding, critical parameters in biochemical assay development.
| Evidence Dimension | Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP = 0.2 |
| Comparator Or Baseline | 2-Methyl analog: XLogP 0.5596 (CAS 89792-11-0); 5-Methyl analog: XLogP 0.9719 (CAS 1618-37-7); 7-Deazahypoxanthine: LogP -0.70 (CAS 3680-71-5) |
| Quantified Difference | 2.8-fold lower than 2-methyl; 4.9-fold lower than 5-methyl; intermediate vs. unsubstituted |
| Conditions | In silico predicted values; XLogP computed using standard algorithms; LogP for 7-deazahypoxanthine from experimental determination |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific binding, which directly impacts compound handling, assay reproducibility, and selection for early-stage drug discovery screening.
- [1] Hzbp.cn. 7-Deazahypoxanthine (CAS 3680-71-5) – LogP data. https://www.hzbp.cn View Source
